1-Cyclooctene, 3-bromo-
CAS No.:
Cat. No.: VC20233587
Molecular Formula: C8H13Br
Molecular Weight: 189.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13Br |
|---|---|
| Molecular Weight | 189.09 g/mol |
| IUPAC Name | (1Z)-3-bromocyclooctene |
| Standard InChI | InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2/b6-4- |
| Standard InChI Key | XOAUXFIKYVGQHT-XQRVVYSFSA-N |
| Isomeric SMILES | C1CC/C=C\C(CC1)Br |
| Canonical SMILES | C1CCC=CC(CC1)Br |
Introduction
Molecular Structure and Stereochemical Properties
Core Structural Features
The molecular formula of 1-cyclooctene, 3-bromo- is C₈H₁₃Br, with a molecular weight of 189.09 g/mol . Its IUPAC name, (Z)-3-bromocyclooctene, reflects the stereochemistry of the bromine substituent at carbon 3 and the cis configuration of the double bond between carbons 1 and 2. The SMILES notation C1CC/C=C\C(CC1)Br explicitly defines the ring structure, double bond position, and bromine orientation .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃Br |
| Molecular Weight | 189.09 g/mol |
| CAS Registry Number | 7422-06-2 |
| IUPAC Name | (Z)-3-bromocyclooctene |
| SMILES | C1CC/C=C\C(CC1)Br |
| InChIKey | XOAUXFIKYVGQHT-XQRVVYSFSA-N |
Conformational Analysis
The eight-membered ring adopts a non-planar conformation to alleviate steric strain, with the bromine atom occupying an equatorial position relative to the double bond. Nuclear Overhauser Effect (NOE) studies on analogous cyclooctene derivatives suggest that ring puckering modulates reactivity by altering the accessibility of the bromine for nucleophilic substitution .
Synthesis and Industrial Preparation
Bromination of Cyclooctene
The most common synthesis involves selective bromination of cyclooctene under controlled conditions. Using bromine (Br₂) in a non-polar solvent such as carbon tetrachloride, the reaction proceeds via an electrophilic addition mechanism, favoring the formation of the Z-isomer due to steric hindrance in the transition state .
Grignard Reaction Pathways
As detailed in patent US20090325836A1, 3-bromo-cyclooctene serves as a precursor in fragrance synthesis. For example, treatment with propanal under Grignard conditions yields 1-cyclooct-3-enylpropan-1-ol, which is subsequently oxidized to ketones for use in perfumery .
Representative Synthesis Step:
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Bromination: Cyclooctene + Br₂ → 3-bromo-cyclooctene (yield: 68–75%).
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Grignard Addition: 3-bromo-cyclooctene + R–CHO → Secondary alcohol (e.g., 1-cyclooct-3-enylpropan-1-ol).
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Oxidation: Alcohol → Ketone (e.g., 1-cyclooct-3-enylpropan-1-one) .
Applications in Industry and Research
Fragrance and Flavor Chemistry
The patent literature highlights its role in synthesizing cyclooctenyl ketones, which impart fruity and green olfactory notes. For instance, 1-cyclooct-3-enylethanone is a key component in high-end perfumes due to its stability and low odor threshold .
Pharmaceutical Intermediates
The bromine atom’s susceptibility to nucleophilic displacement makes this compound a precursor to biologically active molecules. Suzuki-Miyaura coupling reactions with aryl boronic acids yield cycloalkene derivatives investigated for anti-inflammatory properties .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹³C NMR (Jeol GX-400): Peaks at δ 125.3 ppm (C=C), 45.2 ppm (C–Br), and 28.1–32.4 ppm (methylene carbons) .
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¹H NMR: Doublet of doublets at δ 5.41 ppm (vinyl protons), multiplet at δ 3.89 ppm (methine adjacent to Br) .
Mass Spectrometry (GC-MS)
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Base Peak: m/z 67 (C₅H₇⁺, cyclopentyl fragment).
Infrared Spectroscopy (IR)
Structural Analogs and Comparative Reactivity
Table 2: Comparison with Brominated Cycloalkenes
| Compound | Molecular Formula | Ring Size | Substituent Position | Key Differences |
|---|---|---|---|---|
| 1-Bromocyclohexene | C₆H₉Br | 6 | 1 | Smaller ring; lower stability |
| 3-Chlorocyclooctene | C₈H₁₃Cl | 8 | 3 | Cl vs. Br; weaker electrophile |
| 1,2-Dibromocyclohexane | C₆H₁₀Br₂ | 6 | 1,2 | Saturated; dual substitution |
The eight-membered ring in 1-cyclooctene, 3-bromo- confers greater conformational flexibility compared to smaller analogs, enhancing its utility in stereoselective reactions .
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